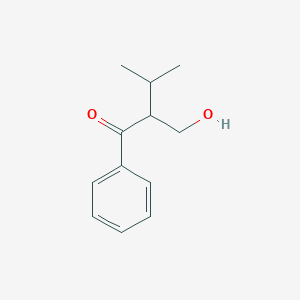
2-(Hydroxymethyl)-3-methyl-1-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-3-methyl-1-phenylbutan-1-one is an organic compound with a complex structure that includes a hydroxymethyl group, a methyl group, and a phenyl group attached to a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-3-methyl-1-phenylbutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1-phenylbutan-1-one with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Catalysts may also be employed to improve reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)-3-methyl-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the butanone backbone can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-3-methyl-1-phenylbutanoic acid.
Reduction: Formation of 2-(Hydroxymethyl)-3-methyl-1-phenylbutanol.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-3-methyl-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-3-methyl-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The phenyl group can also interact with hydrophobic pockets in proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Hydroxymethyl)-3-methylbutan-1-one: Lacks the phenyl group, resulting in different chemical properties and reactivity.
3-Methyl-1-phenylbutan-1-one:
2-(Hydroxymethyl)-1-phenylbutan-1-one: Different position of the hydroxymethyl group, leading to variations in reactivity and biological activity.
Uniqueness
The presence of both a hydroxymethyl group and a phenyl group allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
63481-29-8 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-3-methyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C12H16O2/c1-9(2)11(8-13)12(14)10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3 |
InChI-Schlüssel |
OZJCZHAHRCKGRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CO)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Ethoxyphenoxy)methyl]morpholine](/img/structure/B14501643.png)

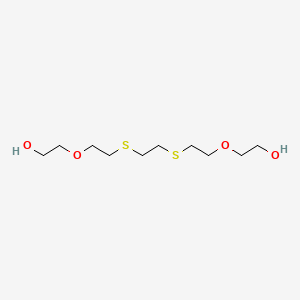
![5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14501669.png)

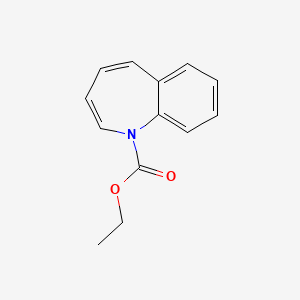
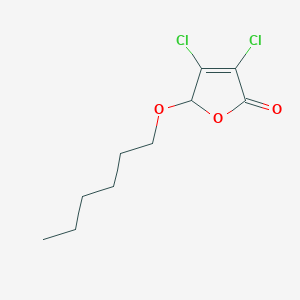
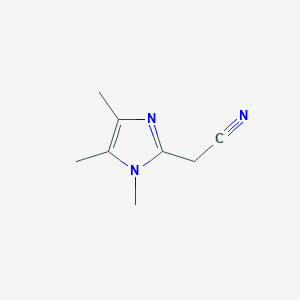


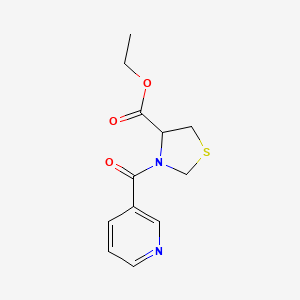

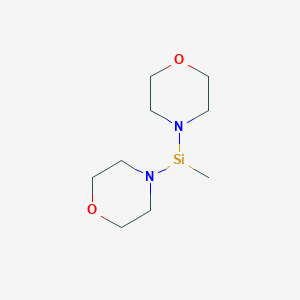
![Benzamide, N-[(4-methylphenyl)methoxy]-](/img/structure/B14501738.png)
